molecular formula C9H16N2O B8419596 C-(3-Butyl-5-methyl-isoxazol-4-yl)-methylamine

C-(3-Butyl-5-methyl-isoxazol-4-yl)-methylamine

Cat. No. B8419596
M. Wt: 168.24 g/mol
InChI Key: IWBTUVQWBDLMSE-UHFFFAOYSA-N
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Patent
US08357703B2

Procedure details

2-(3-Butyl-5-methyl-isoxazol-4-ylmethyl)-isoindole-1,3-dione (1.20 g, 4.0 mmol) was dissolved in MeOH (20 mL) then hydrazine hydrate (1.51 g, 30.1 mmol) was added and the reaction mixture heated at 55° C. After 2 h the reaction mixture was cooled and filtered. The filtrate was evaporated then purified by chromatography (silica, 2 to 10% methanol in dichloromethane) to give the title compound (550 mg, 81%) as a yellow liquid. MS: m/e=348.5 [M+H]+.
Name
2-(3-Butyl-5-methyl-isoxazol-4-ylmethyl)-isoindole-1,3-dione
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.51 g
Type
reactant
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[C:9]([CH2:10][N:11]2C(=O)C3C(=CC=CC=3)C2=O)=[C:8]([CH3:22])[O:7][N:6]=1)[CH2:2][CH2:3][CH3:4].O.NN>CO>[CH2:1]([C:5]1[C:9]([CH2:10][NH2:11])=[C:8]([CH3:22])[O:7][N:6]=1)[CH2:2][CH2:3][CH3:4] |f:1.2|

Inputs

Step One
Name
2-(3-Butyl-5-methyl-isoxazol-4-ylmethyl)-isoindole-1,3-dione
Quantity
1.2 g
Type
reactant
Smiles
C(CCC)C1=NOC(=C1CN1C(C2=CC=CC=C2C1=O)=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.51 g
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 2 h the reaction mixture was cooled
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
then purified by chromatography (silica, 2 to 10% methanol in dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1=NOC(=C1CN)C
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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